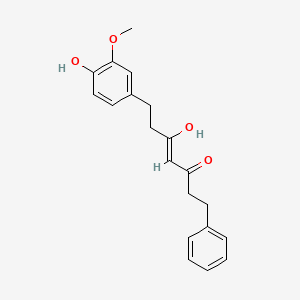

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

Beschreibung

Eigenschaften

Molekularformel |

C20H22O4 |

|---|---|

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

(Z)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one |

InChI |

InChI=1S/C20H22O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-14,22-23H,7-8,10-11H2,1H3/b18-14- |

InChI-Schlüssel |

OVFDCBYFUJKJCF-JXAWBTAJSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)CC/C(=C/C(=O)CCC2=CC=CC=C2)/O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)CCC(=CC(=O)CCC2=CC=CC=C2)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

An In-depth Technical Guide to the Synthesis of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

Executive Summary

Diarylheptanoids are a class of natural products predominantly found in the Zingiberaceae family (ginger family) and are renowned for their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This guide provides a comprehensive, in-depth technical overview for the chemical synthesis of a specific diarylheptanoid analog, this compound. This molecule, a structural relative of bioactive compounds like gingerol and curcumin, is approached as the stable enol tautomer of a 1,3-diketone. The narrative is structured to provide not just a protocol, but a field-proven rationale for the chosen synthetic strategy, emphasizing causality behind experimental choices. We present a convergent synthesis strategy centered around a pivotal Claisen condensation reaction, offering a robust and efficient pathway for researchers in medicinal chemistry and drug development.

Introduction: Context and Strategy

The Diarylheptanoid Family: Bioactive Scaffolds from Nature

The 1,7-diarylheptanoid scaffold is a privileged structure in natural product chemistry.[2] Molecules like curcumin from turmeric and gingerols from ginger feature this motif and have been extensively studied for their therapeutic potential.[3][4] The target molecule of this guide, this compound, also known as Yakuchinone B, is a diarylheptanoid found in the seeds of Alpinia oxyphylla.[5][6] It has demonstrated significant anti-inflammatory and anticancer activities, making it an attractive target for synthetic exploration and analog development.[7]

Structural Deconstruction and Strategic Implications

A rigorous analysis of the IUPAC name, this compound, is critical. The structure features a heptane chain with a ketone at C-3, a double bond between C-4 and C-5, and a hydroxyl group at C-5. This C(=O)-C=C(OH) arrangement describes the stable enol tautomer of a 1,3-dicarbonyl system.

The corresponding keto form is 1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione . Recognizing this keto-enol tautomerism is the cornerstone of an effective synthetic strategy. Rather than attempting to construct the γ-hydroxy-α,β-unsaturated ketone directly, a more robust approach is to synthesize the parent 1,3-diketone, which will naturally exist in equilibrium with its more stable enol form.

Synthetic Landscape: Choosing the Optimal Path

Several classical reactions can be envisioned for constructing diarylheptanoids, including repeated Claisen-Schmidt condensations or directed aldol additions.[8][9] However, these routes can suffer from issues with regioselectivity and the controlled introduction of the β-hydroxy or α,β-unsaturated ketone moieties. A superior strategy, and the one detailed herein, is a convergent approach based on the Claisen condensation . This reaction directly forges the 1,3-diketone core by coupling a ketone with an ester, providing an elegant and efficient entry to the target scaffold.[10]

Retrosynthetic Analysis

Our retrosynthetic strategy disconnects the target molecule at the C4-C5 bond of the 1,3-diketone core, corresponding to the key Claisen condensation step. This breaks the molecule down into two readily accessible fragments: a ketone derived from vanillin and an ester derived from 3-phenylpropanoic acid. The phenolic hydroxyl group on the vanillin-derived fragment requires protection to prevent interference with the strongly basic conditions of the condensation. A methoxymethyl (MOM) ether is selected as the protecting group due to its stability and ease of removal under mild acidic conditions.

Caption: Retrosynthetic analysis via a Claisen condensation pathway.

The Convergent Synthetic Pathway: Protocols and Rationale

This synthesis is organized into three primary stages: (1) Preparation of the protected ketone fragment, (2) The pivotal Claisen condensation, and (3) Final deprotection and purification.

Stage 1: Synthesis of the Ketone Fragment

The ketone fragment, 4-(4-((methoxymethoxy)methyl)-3-methoxyphenyl)butan-2-one, is prepared from the commercially available starting material, vanillin, in three steps.

Causality: The acidic phenolic proton of vanillin (pKa ≈ 7.4) would be readily deprotonated by the strong bases used in subsequent steps, quenching the reaction and leading to unwanted side products. Protection as a MOM ether renders this proton non-acidic and is stable to the basic and reductive conditions to follow.

-

Step 1: To a stirred solution of vanillin (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Step 2: Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Step 3: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Step 4: Quench the reaction with a saturated aqueous solution of NH4Cl. Separate the layers and extract the aqueous phase with DCM (2x).

-

Step 5: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield O-MOM-vanillin, which is often pure enough for the next step.

Causality: This base-catalyzed condensation elongates the aldehyde to an enone. Acetone serves as the enolate precursor, attacking the electrophilic carbonyl of the protected vanillin. The initial β-hydroxy ketone adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system.

-

Step 1: Dissolve O-MOM-vanillin (1.0 eq) in acetone (~10-15 eq, serving as reactant and solvent).

-

Step 2: Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously at room temperature. A yellow precipitate should form.

-

Step 3: Stir for 2-4 hours. Monitor the reaction by TLC.

-

Step 4: Upon completion, neutralize the mixture with dilute HCl until it is slightly acidic (pH ~6).

-

Step 5: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate.

-

Step 6: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford (E)-4-(4-((methoxymethoxy)methyl)-3-methoxyphenyl)but-3-en-2-one.

Causality: To prepare the saturated ketone required for the Claisen condensation, the double bond of the enone must be selectively reduced without affecting the carbonyl group. Catalytic hydrogenation with palladium on carbon (Pd/C) is the industry-standard method for this transformation, being highly efficient and selective for the C=C bond in the presence of a C=O bond.

-

Step 1: Dissolve the enone from the previous step (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Step 2: Add 10% Pd/C catalyst (5-10 mol% by weight).

-

Step 3: Purge the flask with hydrogen gas (H2) and maintain a positive pressure with a balloon or a hydrogenation apparatus.

-

Step 4: Stir vigorously at room temperature for 8-12 hours or until TLC indicates complete consumption of the starting material.

-

Step 5: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Step 6: Concentrate the filtrate under reduced pressure to yield the desired ketone fragment, 4-(4-((methoxymethoxy)methyl)-3-methoxyphenyl)butan-2-one, which is typically used without further purification.

Stage 2: The Claisen Condensation

Causality: This is the key bond-forming step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the α-carbon of the ketone fragment, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the ester fragment (Ethyl 3-phenylpropanoate), leading to a tetrahedral intermediate which subsequently collapses, eliminating ethoxide to form the 1,3-diketone.

-

Step 1: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add NaH (60% dispersion in mineral oil, 2.5 eq) and wash with dry hexanes to remove the oil.

-

Step 2: Add dry tetrahydrofuran (THF) and cool the suspension to 0 °C.

-

Step 3: Add a solution of the ketone fragment (1.0 eq) in dry THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete enolate formation.

-

Step 4: Add a solution of Ethyl 3-phenylpropanoate (1.2 eq) in dry THF dropwise.

-

Step 5: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Step 6: Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous NH4Cl solution.

-

Step 7: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Step 8: Purify by flash column chromatography to isolate the protected 1,3-diketone.

Stage 3: Final Deprotection

Causality: The MOM group is an acetal, which is stable to bases and nucleophiles but readily cleaved under acidic conditions. A solution of HCl in a protic solvent like methanol protonates the ether oxygen, leading to fragmentation and release of the free phenol.

-

Step 1: Dissolve the protected 1,3-diketone (1.0 eq) in methanol.

-

Step 2: Add a 2M solution of HCl in methanol or concentrated HCl (catalytic amount) and stir at room temperature.

-

Step 3: Monitor the reaction by TLC (typically complete within 1-3 hours).

-

Step 4: Concentrate the reaction mixture under reduced pressure.

-

Step 5: Redissolve the residue in ethyl acetate and wash with a saturated aqueous NaHCO3 solution to remove excess acid, followed by water and brine.

-

Step 6: Dry the organic layer over Na2SO4, filter, and concentrate. The resulting solid or oil can be further purified by recrystallization or chromatography to yield the final product.

Data Summary and Characterization

The successful synthesis of the target and its intermediates would be confirmed using standard analytical techniques.

| Compound | Step | Representative Yield | Key ¹H NMR Signals (δ, ppm) |

| O-MOM-vanillin | Protection | >95% | ~10.1 (s, 1H, CHO), 5.2 (s, 2H, O-CH₂-O), 3.9 (s, 3H, OCH₃), 3.5 (s, 3H, OCH₃) |

| Protected Enone | C-S Condensation | 75-85% | ~7.5 (d, 1H, vinyl), ~6.6 (d, 1H, vinyl), 5.2 (s, 2H, O-CH₂-O), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, COCH₃) |

| Protected Ketone | Reduction | >90% | 5.1 (s, 2H, O-CH₂-O), 3.8 (s, 3H, OCH₃), 2.7 (t, 2H, Ar-CH₂), 2.6 (t, 2H, CH₂-CO), 2.1 (s, 3H, COCH₃) |

| Target Molecule | Claisen/Deprotection | 60-70% (2 steps) | ~16.0 (br s, 1H, enol OH), 7.3-7.1 (m, 5H, Ph-H), 6.8-6.6 (m, 3H, Ar-H), 5.9 (s, 1H, phenolic OH), 5.6 (s, 1H, vinyl H), 3.8 (s, 3H, OCH₃) |

Note on Characterization: The most telling feature in the ¹H NMR spectrum of the final product is the sharp singlet for the vinyl proton around 5.6 ppm and the very downfield, broad singlet for the enolic hydroxyl proton (~16 ppm), which is indicative of strong intramolecular hydrogen bonding within the 1,3-dicarbonyl system.

Visualization of Workflow and Mechanism

Overall Synthetic Workflow

Caption: Convergent synthesis workflow for the target diarylheptanoid.

Mechanism of the Claisen Condensation

Sources

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 2. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis [mdpi.com]

- 3. Synthesis of analogues of gingerol and shogaol, the active pungent principles from the rhizomes of Zingiber officinale and evaluation of their anti-platelet aggregation effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. A concise synthesis route to access bioactive natural products-dihydrocurcumins/1,7-diarylheptanoids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one, a diarylheptanoid natural product. Diarylheptanoids, prevalent in the Zingiberaceae family, including ginger (Zingiber officinale), are of significant interest to the scientific community due to their diverse and potent biological activities. This document outlines a plausible synthetic route, detailed protocols for structural elucidation using modern spectroscopic techniques, and an exploration of its potential biological significance, particularly its anti-inflammatory and antioxidant properties. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related and structurally analogous compounds to provide a robust framework for its characterization.

Introduction and Significance

This compound belongs to the diarylheptanoid class of natural products. These compounds are characterized by two aromatic rings linked by a seven-carbon chain.[1] Structurally, it shares features with well-known bioactive molecules such as gingerols, shogaols, and yakuchinone B, which are known for their pungent taste and medicinal properties.[2][3] The presence of a vanilloid moiety (4-hydroxy-3-methoxyphenyl group) and a phenyl group suggests potential for a range of biological interactions.

The core structure, a 1,7-diarylheptanoid, is a privileged scaffold in drug discovery, with many members of this class exhibiting significant anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[4][5] The α,β-unsaturated ketone system in the heptenone chain is a Michael acceptor, which can covalently interact with biological nucleophiles, such as cysteine residues in proteins, a mechanism often implicated in the anti-inflammatory effects of similar compounds. The phenolic hydroxyl groups are key determinants of antioxidant activity, acting as hydrogen donors to scavenge free radicals.[6] This guide aims to provide the necessary technical details for researchers to synthesize, purify, and characterize this promising molecule for further investigation into its therapeutic potential.

Synthesis and Purification

A plausible and efficient synthesis of this compound can be achieved through a convergent synthesis strategy involving a Claisen-Schmidt condensation reaction. This common method for forming α,β-unsaturated ketones is widely used in the synthesis of chalcones and related phenolic compounds.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be synthesized from two key precursors: a protected vanillin derivative and a phenyl-substituted ketone.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis would involve the protection of the phenolic hydroxyl group of vanillin, followed by a Wittig or Horner-Wadsworth-Emmons reaction to extend the carbon chain and form the α,β-unsaturated aldehyde. This aldehyde is then condensed with 1-phenylpentan-3-one under basic conditions, followed by deprotection to yield the final product.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

-

Protection of Vanillin: Dissolve vanillin in dichloromethane (DCM) and cool to 0 °C. Add a suitable protecting group reagent (e.g., methoxymethyl chloride) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up with aqueous washes and purify by column chromatography.

-

Chain Extension: To a solution of the protected vanillin in an appropriate solvent (e.g., THF), add the ylide generated from a suitable phosphonium salt or phosphonate ester (e.g., triethyl phosphonoacetate followed by DIBAL-H reduction to the aldehyde). Stir until completion. Purify the resulting α,β-unsaturated aldehyde.

-

Claisen-Schmidt Condensation: Dissolve the protected aldehyde and 1-phenylpentan-3-one in a suitable solvent (e.g., ethanol or THF). Add a base (e.g., aqueous NaOH or LDA for more controlled conditions) dropwise at a low temperature. Allow the reaction to proceed until completion.

-

Deprotection: Acidify the reaction mixture to quench the reaction. Extract the protected product and purify by column chromatography. Dissolve the purified product in a suitable solvent (e.g., methanol) and add an acid catalyst (e.g., HCl). Stir until deprotection is complete.

-

Purification: Neutralize the reaction mixture and extract the final product. Purify by preparative HPLC to obtain this compound as a pure compound.

Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data based on the analysis of structurally similar diarylheptanoids.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are essential for unambiguous assignment.

Table 1: Predicted ¹H NMR Data (in CDCl₃, ~500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.15 | m | 5H | Phenyl-H |

| ~6.85 | d | 1H | Ar-H |

| ~6.70 | dd | 1H | Ar-H |

| ~6.65 | d | 1H | Ar-H |

| ~6.10 | d | 1H | C4-H |

| ~5.80 | dt | 1H | C5-H |

| ~5.50 | s (br) | 1H | Ar-OH |

| ~3.85 | s | 3H | -OCH₃ |

| ~4.50 | m | 1H | C5-OH |

| ~2.90 | t | 2H | C1-H₂ |

| ~2.75 | t | 2H | C2-H₂ |

| ~2.60 | t | 2H | C7-H₂ |

| ~2.40 | q | 2H | C6-H₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, ~125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | C3 (C=O) |

| ~146.5 | Ar-C (C-OH) |

| ~144.0 | Ar-C (C-OCH₃) |

| ~141.5 | Phenyl-C (ipso) |

| ~132.0 | Ar-C (ipso) |

| ~128.5 | Phenyl-CH |

| ~128.3 | Phenyl-CH |

| ~126.0 | Phenyl-CH |

| ~148.0 | C5 |

| ~125.0 | C4 |

| ~121.0 | Ar-CH |

| ~114.5 | Ar-CH |

| ~111.0 | Ar-CH |

| ~56.0 | -OCH₃ |

| ~45.0 | C2 |

| ~38.0 | C6 |

| ~30.0 | C1 |

| ~29.5 | C7 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique. The fragmentation pattern in MS/MS experiments can provide further structural information. For gingerols and related compounds, characteristic fragmentation includes cleavage of the C4-C5 bond and benzylic cleavage.[8][9]

Table 3: Predicted Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₂O₄ |

| Exact Mass | 326.1518 |

| [M+H]⁺ (m/z) | 327.1591 |

| [M+Na]⁺ (m/z) | 349.1410 |

| [M-H]⁻ (m/z) | 325.1445 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic and alcoholic -OH |

| ~3020 | C-H stretch | Aromatic C-H |

| ~2930, 2850 | C-H stretch | Aliphatic C-H |

| ~1680 | C=O stretch | α,β-Unsaturated ketone |

| ~1600, 1515 | C=C stretch | Aromatic ring |

| ~1270 | C-O stretch | Aryl ether |

| ~1150 | C-O stretch | Alcohol |

Biological Activity and Potential Applications

Diarylheptanoids from ginger and related plants are well-documented for their anti-inflammatory and antioxidant activities.[10][11] These effects are often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

The α,β-unsaturated ketone moiety in the molecule can react with nucleophilic residues in proteins, such as Keap1, leading to the activation of the Nrf2 antioxidant response pathway. Additionally, it may inhibit pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[12][13]

Sources

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and apoptotic activities of diarylheptanoids and gingerol-related compounds from the rhizome of Chinese ginger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 4. Anti-inflammatory activity of naturally occuring diarylheptanoids - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diarylheptanoids from the rhizomes of Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and quantification of gingerols and related compounds in ginger dietary supplements using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dimeric diarylheptanoids with anti-inflammatory activity from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diarylheptanoids and a monoterpenoid from the rhizomes of Zingiber officinale: antioxidant and cytoprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three non-phenolic diarylheptanoids with anti-inflammatory activity from Curcuma xanthorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

Abstract

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid found in notable medicinal plants such as ginger (Zingiber officinale)[1][2][3][4]. Diarylheptanoids as a chemical class are the subject of extensive research due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of this specific compound, drawing upon direct evidence where available and supplementing with data from closely related structural analogs to present a predictive framework for its therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its potential anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, along with detailed experimental protocols for its investigation.

Introduction and Chemical Profile

This compound belongs to the diarylheptanoid class of natural products, characterized by a seven-carbon chain linking two aromatic rings. Its presence in Zingiber officinale (ginger) places it among a family of compounds, including gingerols and shogaols, which are recognized for their health benefits[2][3][4]. While extensive research has been conducted on the crude extracts of ginger and some of its major constituents, specific studies on this compound are limited. Therefore, this guide synthesizes the available information and provides a predictive analysis based on the well-documented activities of structurally similar diarylheptanoids.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 142831-06-9[1]

-

Molecular Formula: C₂₀H₂₂O₄

-

Molecular Weight: 326.39 g/mol [1]

Predicted Biological Activities and Mechanisms of Action

Based on the activities of closely related diarylheptanoids, this compound is predicted to exhibit significant therapeutic potential in several key areas.

Anti-inflammatory Activity

Mechanism: Diarylheptanoids are known to modulate key inflammatory pathways. The predicted anti-inflammatory mechanism of this compound involves the inhibition of pro-inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, this compound is expected to decrease the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][6][7][8].

The inhibition of the NF-κB pathway is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. Concurrently, the compound may inhibit the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, further contributing to the suppression of inflammatory responses[5][6][8].

Predictive Signaling Pathway: Anti-inflammatory Action

Caption: Predicted anti-inflammatory signaling pathway.

Antioxidant Activity

The chemical structure of this compound, featuring phenolic hydroxyl groups, strongly suggests inherent antioxidant properties. These functional groups can donate hydrogen atoms to neutralize free radicals, thus mitigating oxidative stress. The antioxidant capacity can be evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays[9][10][11].

Quantitative Antioxidant Activity Data (Predictive)

| Assay | Predicted IC₅₀/EC₅₀ (µg/mL) | Reference Compound |

|---|---|---|

| DPPH Radical Scavenging | 20 - 100 | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging | 10 - 50 | Ascorbic Acid, Trolox |

| FRAP | (Expressed as mM Fe²⁺ equivalents) | Trolox |

Note: These values are predictive and based on the activities of similar diarylheptanoids.

Anticancer Activity

Several diarylheptanoids isolated from Alpinia officinarum have demonstrated cytotoxic effects against various human cancer cell lines. It is plausible that this compound also possesses anticancer properties. The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This could be mediated through the modulation of survival signaling pathways such as PI3K/Akt and the MAPK pathway.

Predictive Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | Predicted IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 - 50 |

| A549 (Lung Cancer) | 20 - 70 |

| HepG2 (Liver Cancer) | 15 - 60 |

| T98G (Glioblastoma) | 20 - 80 |

Note: These values are predictive and based on studies of related diarylheptanoids.[12][13]

Workflow for Assessing Anticancer Activity

Caption: Experimental workflow for evaluating anticancer potential.

Neuroprotective Activity

A significant body of evidence suggests that diarylheptanoids can protect neuronal cells from various insults, including amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. The neuroprotective effects are thought to be mediated by the activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway. By activating this pathway, the compound may inhibit apoptosis, reduce oxidative stress, and promote neuronal survival.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activities of this compound.

Anti-inflammatory Activity in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator[5][14].

-

Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the compound for 24 hours. Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

-

Nitric Oxide (NO) Measurement (Griess Assay): Seed cells in a 24-well plate. Pre-treat with the compound for 1 hour, then stimulate with 1 µg/mL LPS for 24 hours. Mix cell supernatant with Griess reagent and measure absorbance at 540 nm to quantify nitrite concentration[14].

-

Western Blot Analysis: Treat cells as in the NO assay. Lyse cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against iNOS, COX-2, phospho-IκBα, p65, phospho-p38, phospho-ERK, and phospho-JNK. Use appropriate secondary antibodies and visualize with an ECL detection system.

Antioxidant Capacity Assays

-

DPPH Radical Scavenging Assay: Mix various concentrations of the compound with a methanolic solution of DPPH. Incubate in the dark for 30 minutes. Measure the decrease in absorbance at 517 nm. Calculate the scavenging activity and determine the IC₅₀ value.

-

ABTS Radical Scavenging Assay: Generate the ABTS radical cation by reacting ABTS with potassium persulfate. Dilute the ABTS solution to an absorbance of 0.7 at 734 nm. Mix with various concentrations of the compound and measure the decrease in absorbance after 6 minutes. Calculate the scavenging activity and determine the IC₅₀ value.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution. Mix the compound with the FRAP reagent and incubate at 37°C. Measure the absorbance of the colored product at 593 nm.

Anticancer Cytotoxicity Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with a high potential for significant biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. While direct experimental evidence for this specific compound is currently sparse in the scientific literature, the extensive research on its structural analogs provides a strong foundation for these predictions.

Future research should focus on isolating or synthesizing this compound in sufficient quantities for comprehensive biological evaluation. Validating the predicted activities through the experimental protocols outlined in this guide will be a critical step. Furthermore, in vivo studies using animal models will be necessary to ascertain its therapeutic efficacy and safety profile. Elucidating the precise molecular targets and downstream signaling pathways will provide a deeper understanding of its mechanisms of action and facilitate its potential development as a novel therapeutic agent.

References

- Alpinin B | CAS:2125947-85-3 | Phenols | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.

- Amurine | CAS:4984-99-0 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.

- Dihydrokaempferide | CAS:137225-59-3 | Flavonoids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.

- BioBioPha. (n.d.).

- Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. (n.d.).

- In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (2022). Pharmacognosy Journal, 14(2), 333-339. [Link]

- Ginger (Zingiber officinale Rosc.) and its bioactive components are potential resources for health beneficial agents. (2020). Phytotherapy Research, 34(4), 688-727. [Link]

- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate.

- Isolation, characterization and anti-inflammatory mechanism of probiotics in lipopolysaccharide-stimulated RAW 264.7 macrophages. (2020). Applied Microbiology and Biotechnology, 104(13), 5937-5951. [Link]

- Anti-inflammatory effect of Citrus Unshiu peel in LPS-stimulated RAW 264.7 macrophage cells. (2012). Journal of Ethnopharmacology, 142(2), 447-454. [Link]

- Anti-inflammatory constituents from the root of Litsea cubeba in LPS-induced RAW 264.7 macrophages. (2016). Pharmaceutical Biology, 54(9), 1732-1738. [Link]

- Insight into Estrogen Receptor Inhibitory Activity of Zingiber officinale-Derived Compounds: in silico Studies. (2024). Letters in Applied NanoBioScience, 14(1), 049. [Link]

- A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. (2008).

- Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways. (2022). International Journal of Molecular Sciences, 23(10), 5768. [Link]

- Evaluation of antioxidant and prooxidant activities of bamboo Phyllostachys nigra var. Henonis leaf extract in vitro. (2000). Journal of Agricultural and Food Chemistry, 48(8), 3290-3296. [Link]

- Cytotoxic Effects and Anticancer Activity Assay of Sonneratia alba Fruit on Cancer Cell Cultures CaCo-2 and MCF-7. (2024). Journal of Applied Pharmaceutical Science, 14(12), 1-8. [Link]

- Chemical Constituents of the Fresh Rhizome of Zingiber officinale. (n.d.). ResearchGate.

- Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents. (2019). Journal of Natural Products, 82(6), 1451-1458. [Link]

- Zingiber officinale: Pharmacodynamics. (n.d.). American Botanical Council.

- Diarylheptanoids From the Rhizomes of Zingiber Officinale. (2004). Phytochemistry, 65(8), 1137-1143. [Link]

- Evaluation of chemical composition, in vitro antioxidant, and antidiabetic activities of solvent extracts of Irvingia gabonensis leaves. (2020). Journal of Chemistry, 2020, 8853876. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ginger (Zingiber officinale Rosc.) and its bioactive components are potential resources for health beneficial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diarylheptanoids from the rhizomes of Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, characterization and anti-inflammatory mechanism of probiotics in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of Citrus Unshiu peel in LPS-stimulated RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory constituents from the root of Litsea cubeba in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of antioxidant and prooxidant activities of bamboo Phyllostachys nigra var. Henonis leaf extract in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of chemical composition, in vitro antioxidant, and antidiabetic activities of solvent extracts of Irvingia gabonensis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

mechanism of action of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

Executive Summary

This compound, a diarylheptanoid commonly known as Yakuchinone B, is a phenolic natural product isolated from the seeds of Alpinia oxyphylla and the rhizomes of Curcuma longa L.[1][2][3]. This molecule has garnered significant scientific interest due to its diverse and potent pharmacological activities. Structurally related to chalcones, it exhibits a broad therapeutic potential, primarily attributed to its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties[2][4][5]. This guide provides a comprehensive analysis of its multifaceted mechanism of action, synthesizing data from in vitro and in vivo studies to offer a detailed perspective for researchers and drug development professionals. We will explore its molecular interactions, modulation of critical signaling pathways, and the structure-activity relationships that govern its efficacy.

Molecular Profile and Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its chemical architecture. As a diarylheptanoid, it features two phenyl rings separated by a seven-carbon chain, which includes a hydroxyl group and a conjugated α,β-unsaturated ketone system.

Key structural features critical for its activity include:

-

Phenolic Hydroxyl Groups: The hydroxyl groups on the phenyl rings are crucial for the compound's potent antioxidant and free-radical scavenging capabilities. They act as hydrogen donors, neutralizing reactive oxygen species (ROS)[1].

-

Conjugated System: The α,β-unsaturated ketone (enone) moiety is a Michael acceptor, capable of covalent interaction with nucleophilic residues (like cysteine) on target proteins. This is a common mechanism for inhibitors of inflammatory pathways, such as NF-κB.

-

Methoxy Group: The methoxy substituent on one of the phenyl rings modulates the electronic properties and lipophilicity of the molecule, influencing its bioavailability and interaction with molecular targets.

Structure-activity relationship (SAR) analyses of Yakuchinone B and its derivatives have confirmed that modifications to the phenolic hydroxyl groups and the conjugated aliphatic chain can significantly alter its anti-inflammatory efficacy[2][4]. This provides a rational basis for the design of novel analogues with enhanced therapeutic potential.

Core Mechanism I: Attenuation of Inflammatory Pathways

A primary mechanism through which this compound exerts its effects is the potent suppression of key inflammatory signaling cascades. Chronic inflammation is a driver of numerous diseases, and its modulation is a key therapeutic strategy[6]. The compound targets the master regulators of the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB Signaling

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6][7].

This compound has been shown to inhibit this cascade. Mechanistic studies suggest it prevents the degradation of IκBα, thereby blocking the nuclear translocation of the active NF-κB p65 subunit[7][8]. The downstream consequence is a marked reduction in the production of nitric oxide (NO), prostaglandins, TNF-α, and IL-6 in LPS-stimulated macrophages[2][4].

Modulation of MAPK Pathways

The MAPK family (including ERK, p38, and JNK) represents another critical signaling node that regulates inflammation. These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, activate transcription factors that control the expression of inflammatory mediators. The compound has been observed to inhibit the phosphorylation of ERK, suggesting that its anti-inflammatory effects are, at least in part, mediated through the MAPK pathway[6].

Core Mechanism II: Antioxidant and Neuroprotective Actions

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key pathological mechanism in aging and neurodegenerative diseases[1]. This compound demonstrates robust cytoprotective effects by directly combating oxidative stress and activating pro-survival signaling pathways.

Free Radical Scavenging and Enzyme Upregulation

The phenolic structure of the compound allows it to act as a potent free radical scavenger. It can directly neutralize ROS, mitigating their damaging effects on lipids, proteins, and DNA. Beyond direct scavenging, it also enhances the endogenous antioxidant defense system. Studies have shown that it increases the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in neuronal cells exposed to oxidative stress[1]. This dual action—direct neutralization and bolstering of cellular defenses—contributes to its significant antioxidant profile and its ability to reduce the accumulation of lipofuscin, an aggregate of oxidized proteins and lipids that is a hallmark of aging[1].

Neuroprotection via PI3K/Akt/mTOR Pathway

In the context of neurodegenerative conditions like Alzheimer's disease, the compound has shown protective effects against β-amyloid (Aβ)-induced neurotoxicity[9]. Aβ peptides are known to induce neuronal apoptosis, increase ROS production, and cause dendritic injury.

Treatment with this compound has been found to alleviate these cytotoxic effects. The mechanism for this neuroprotection involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, survival, and proliferation. By preventing the Aβ-induced downregulation of PI3K-Akt-mTOR signaling, the compound effectively inhibits the activation of caspase-3, a key executioner of apoptosis, and preserves neuronal integrity[9].

Other Bioactivities and Molecular Targets

Beyond its primary anti-inflammatory and antioxidant roles, this diarylheptanoid interacts with other targets, broadening its therapeutic potential.

-

Anticancer Activity: The compound has been shown to induce apoptosis in cancer cells. One identified mechanism is the modulation of the Bcl-2 family of proteins, involving the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax[8]. Its ability to modulate the PI3K/Akt and MAPK pathways also contributes to its anticancer effects[5].

-

Anti-diabetic Potential: In the context of type 2 diabetes, the aggregation of islet amyloid polypeptide (IAPP) is toxic to pancreatic β-cells. Derivatives of Yakuchinone B have been shown to be potent inhibitors of IAPP aggregation, protecting β-cells from IAPP-induced toxicity and suggesting a potential role in managing this disease[10].

-

Anti-hyperlipidemic Effects: The compound has been identified as an inhibitor of pancreatic lipase, a key enzyme for the digestion and absorption of dietary fats. By inhibiting this enzyme, it can reduce the absorption of triglycerides, demonstrating potential as a hypolipidemic agent[11].

Summary of Quantitative Data

| Activity | Target/Model | Metric | Value | Reference |

| Anti-diabetic | Islet Amyloid Polypeptide (IAPP) Aggregation | IC₅₀ | 0.7 - 0.8 µM (for potent derivatives) | [10] |

| Anti-hyperlipidemic | Pancreatic Lipase | IC₅₀ | 1.5 mg/mL | [11] |

Experimental Protocols for Mechanistic Elucidation

To validate the mechanisms described, specific and robust experimental workflows are required. The following protocols represent standard methodologies used in the field to assess anti-inflammatory activity.

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is designed to assess the ability of the compound to inhibit the production of the pro-inflammatory mediator NO in a cellular model of inflammation.

Objective: To quantify the inhibition of LPS-induced NO production in RAW 264.7 murine macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of the compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only control group.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cell death.

Protocol: Western Blot for NF-κB Pathway Activation

Objective: To determine if the compound inhibits the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Methodology:

-

Cell Treatment and Lysis: Treat RAW 264.7 cells (seeded in 6-well plates) with the compound followed by LPS stimulation for a short duration (e.g., 30-60 minutes).

-

Protein Extraction:

-

For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For nuclear/cytoplasmic fractions: Use a nuclear extraction kit to separate cytoplasmic and nuclear proteins.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, NF-κB p65, and a loading control (β-actin for cytoplasmic/total lysate, Lamin B1 for nuclear).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the band intensities. Normalize phospho-protein levels to total protein levels and nuclear p65 levels to the nuclear loading control to determine the effect of the compound.

Conclusion and Future Directions

This compound (Yakuchinone B) is a pleiotropic natural product with a well-defined mechanistic profile. Its ability to concurrently target multiple critical signaling nodes—namely the NF-κB, MAPK, and PI3K/Akt pathways—underpins its potent anti-inflammatory, antioxidant, and cytoprotective activities. This multi-target action is highly desirable for treating complex multifactorial diseases such as neurodegeneration, cancer, and metabolic syndrome.

Future research should focus on optimizing its drug-like properties through medicinal chemistry efforts, guided by the established SAR. Furthermore, advancing the most potent derivatives into preclinical animal models for inflammatory diseases, Alzheimer's disease, and type 2 diabetes will be crucial to validate its therapeutic potential and pave the way for potential clinical development.

References

- Vertex AI Search. (n.d.). This compound | Natural Product.

- NIH. (n.d.). Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells.

- Frontiers in Health Informatics. (2024). Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential.

- ResearchGate. (2021). Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation.

- ResearchGate. (n.d.). Effects of Yakuchinone A and Yakuchinone В on the Phorbol Ester-Induced Expression of COX-2 and iNOS and Activation of NF-kB in Mouse Skin.

- TargetMol Chemicals. (n.d.). (r) 5 hydroxy 7 (4 hydroxy 3 methoxyphenyl) 1 phenylheptan 3 one.

- Frontiers in Health Informatics. (2024). Yakuchinone B Synthesized Through Structural Modification And Enhance The Pharmacological Activity And Therapeutic Potential.

- MedchemExpress.com. (n.d.). 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone.

- PlantaeDB. (n.d.). 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone.

- Smolecule. (2023). 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one.

- NIH. (n.d.). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells.

- ResearchGate. (n.d.). 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone: A Pancreatic Lipase Inhibitor Isolated from Alpinia officinarum.

- PubMed. (2017). 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one alleviates Aβ1-42 induced cytotoxicity through PI3K-mTOR pathways.

- MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model.

Sources

- 1. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. Buy 7-(4-Hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | 79559-60-7 [smolecule.com]

- 6. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 7-(4-Hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one alleviates Aβ1-42 induced cytotoxicity through PI3K-mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources, Isolation, and Characterization of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one (-Shogaol)

A Technical Guide to the Natural Sources, Isolation, and Characterization of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one ([1]-Shogaol)

Abstract: This technical guide provides an in-depth exploration of this compound, a bioactive diarylheptanoid commonly known as[1]-shogaol. Primarily addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's principal natural source, its formation via chemical transformation from natural precursors, and the methodologies essential for its extraction, isolation, and analytical characterization. The guide emphasizes the causality behind protocol choices, ensuring a blend of theoretical knowledge and practical, field-proven insights. All procedures are presented to establish self-validating systems for scientific integrity.

Introduction: Identifying the Target Compound

The compound this compound is a prominent member of the shogaol class of natural products.[2][3] It is most commonly referred to in scientific literature as [1]-shogaol . The numerical prefix "[1]" denotes the length of the alkyl side chain attached to the vanillyl group. Shogaols are characteristic pungent components of ginger (Zingiber officinale) and are structurally related to gingerols.[4][5]

Crucially,[1]-shogaol is not a primary biosynthetic product in fresh ginger. Instead, it is predominantly formed from its precursor,[1]-gingerol, through a dehydration reaction that occurs during drying, heating, or long-term storage of the ginger rhizome.[6][7][8] This transformation is significant because[1]-shogaol often exhibits more potent biological activities—including anti-inflammatory, antioxidant, and anticancer properties—than its precursor,[1]-gingerol.[1][2][6] This enhanced potency is frequently attributed to the presence of an α,β-unsaturated ketone moiety, which acts as a Michael acceptor.[1][2][7] This guide will detail the journey from the natural plant source to the purified, analytically validated compound.

Part 1: Natural Occurrence and Formation Pathway

Primary Natural Source: Zingiber officinale

The unequivocal primary source of[1]-shogaol is the rhizome of ginger, Zingiber officinale Roscoe, a member of the Zingiberaceae family.[6][9] While fresh ginger contains high concentrations of gingerols, shogaols are found in much lower quantities.[8] The concentration of[1]-shogaol increases dramatically when ginger is processed, particularly through drying and heating.[6][10] This makes dried ginger and its extracts the most relevant natural sources for obtaining this compound. Commercially available ground ginger powders have been reported to contain[1]-shogaol in amounts ranging from 353 to 1459 µg/g.[8]

Formation from[1]-Gingerol: A Critical Transformation

The genesis of[1]-shogaol is a classic example of a naturally occurring chemical conversion influenced by processing. The precursor,[1]-gingerol, possesses a β-hydroxy ketone functional group, which is thermally unstable.[10][11] Upon heating or under acidic conditions, this group readily undergoes dehydration (loss of a water molecule) to form the α,β-unsaturated ketone characteristic of[1]-shogaol.[12]

This conversion is a critical consideration for any team aiming to isolate[1]-shogaol. The choice of processing methods for the raw ginger rhizome directly dictates the final yield of the target compound. Studies have shown that both drying and extraction temperatures significantly augment the content of[1]-shogaol.[10][11] For instance, the highest yields have been achieved by drying and extracting the ginger at 80°C.[10] Furthermore, adjusting the pH of the extraction solvent to acidic conditions (e.g., pH 1) can further maximize the conversion and yield.[10][11]

Sources

- 1. Frontiers | Ginger Constituent 6-Shogaol Inhibits Inflammation- and Angiogenesis-Related Cell Functions in Primary Human Endothelial Cells [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ginger - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Analogues of Gingerol and Shogaol, the Active Pungent Principles from the Rhizomes of Zingiber officinale and Evaluation of Their Anti-Platelet Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and characterization of [6]-shogaol from ginger as inhibitor of vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Pharmacokinetics of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a naturally occurring diarylheptanoid found in the rhizomes of medicinal plants such as Alpinia officinarum (lesser galangal) and Zingiber officinale (ginger).[1][2][3] Diarylheptanoids, a class of plant secondary metabolites, are characterized by two aromatic rings linked by a seven-carbon chain.[4][5] This particular compound, and its close structural analogs like Yakuchinone A, have garnered significant interest within the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[6][7]

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound. It is important to note that while direct and extensive pharmacokinetic data for this specific compound is limited, this guide synthesizes available information on closely related diarylheptanoids, particularly Yakuchinone A, to provide a scientifically grounded perspective for research and development professionals. The inherent limitations due to the nascent stage of research in this specific area are duly acknowledged.

Pharmacokinetic Profile: ADME

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety. For this compound, a complete ADME profile is yet to be fully elucidated. However, studies on the closely related Yakuchinone A and the broader class of diarylheptanoids suggest a profile characterized by poor oral bioavailability and rapid metabolism.[8]

Absorption

Oral bioavailability of diarylheptanoids is often limited. A pharmacokinetic study in rats on Yakuchinone A, which differs structurally from the target compound by the saturation of the heptenone chain, revealed low systemic exposure following a single oral administration. The parent compound was only detectable in plasma for up to 30 minutes, with a mean peak plasma concentration (Cmax) of 4.62 ng/mL. This finding strongly suggests poor absorption from the gastrointestinal tract.

Factors potentially contributing to the low oral absorption of diarylheptanoids include their lipophilic nature, which can lead to poor aqueous solubility, and susceptibility to intestinal metabolism and efflux transporters.

Distribution

Currently, there is no specific data available on the distribution of this compound or Yakuchinone A in various tissues. The extent of plasma protein binding, a key determinant of a drug's distribution, also remains to be determined for these compounds. For other diarylheptanoids, distribution to various tissues has been observed, but this is highly compound-specific.

Metabolism

The metabolism of this compound in mammals has not been formally reported. However, a study on the microbial transformation of Yakuchinone A by the fungus Mucor hiemalis provides valuable insights into potential metabolic pathways.[6] This study identified several metabolites resulting from hydroxylation and O-glucosylation reactions.[6]

Based on this and the general metabolism of phenolic compounds, it is hypothesized that this compound undergoes extensive phase I and phase II metabolism in the liver and intestines.

-

Phase I Metabolism: Likely involves hydroxylation of the aromatic rings and the aliphatic chain, catalyzed by cytochrome P450 (CYP) enzymes.

-

Phase II Metabolism: The phenolic hydroxyl groups are expected to undergo extensive conjugation reactions, primarily glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs), to form more water-soluble metabolites for excretion.[9]

The following diagram illustrates a hypothetical metabolic pathway for this compound, based on known metabolic reactions of similar compounds.

Caption: Hypothetical metabolic pathway of this compound.

Excretion

The primary route of excretion for the metabolites of this compound is anticipated to be through the feces and urine. The conjugated metabolites, being more water-soluble, are likely to be eliminated via both renal and biliary pathways.

Analytical Methodology for Pharmacokinetic Studies

The accurate quantification of this compound and its metabolites in biological matrices is fundamental for pharmacokinetic characterization. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of the closely related Yakuchinone A in rat plasma. This method provides a robust framework for developing a similar assay for the target compound.

Protocol: Quantification of Yakuchinone A in Rat Plasma by LC-MS/MS

This protocol is adapted from a validated method and serves as a template for the quantitative analysis of diarylheptanoids in plasma.

1. Sample Preparation (Protein Precipitation):

- To 50 µL of rat plasma, add 150 µL of methanol containing the internal standard (e.g., another diarylheptanoid not present in the sample).

- Vortex for 1 minute to precipitate proteins.

- Centrifuge at 13,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18).

- Mobile Phase: A gradient of methanol and water containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard.

The following diagram outlines the experimental workflow for this analytical method.

Caption: Workflow for the quantification of diarylheptanoids in plasma by LC-MS/MS.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a compound can provide valuable context for its pharmacokinetic-pharmacodynamic (PK/PD) relationship. This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[10] This is achieved through the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[10]

The diagram below illustrates the inhibitory effect of the compound on these inflammatory signaling cascades.

Caption: Inhibition of MAPK and NF-κB signaling pathways by the compound.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is an area of active investigation with significant knowledge gaps. Current evidence, largely inferred from studies on the closely related Yakuchinone A and other diarylheptanoids, points towards poor oral bioavailability, likely due to a combination of low aqueous solubility and extensive first-pass metabolism.

To advance the development of this promising natural product, future research should focus on:

-

Comprehensive ADME studies: Conducting in vivo pharmacokinetic studies in multiple species to determine key parameters such as absolute bioavailability, half-life, clearance, and volume of distribution.

-

Metabolite identification and profiling: Characterizing the major metabolites in plasma, urine, and feces to understand the metabolic fate of the compound.

-

In vitro permeability and metabolism assays: Utilizing Caco-2 cell monolayers to assess intestinal permeability and liver microsomes to investigate metabolic stability and identify the specific CYP and UGT enzymes involved.

-

Formulation development: Exploring advanced formulation strategies, such as nanoformulations or co-crystallization, to enhance the oral bioavailability of this compound.

A thorough understanding of the pharmacokinetic properties of this compound is paramount to unlocking its full therapeutic potential.

References

- Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology. Frontiers in Pharmacology.

- Structure of diarylheptanoids in A. officinarum. ResearchGate.

- Microbial Transformation of Yakuchinone A and Cytotoxicity Evaluation of Its Metabolites. Molecules. 2022;27(7):2265.

- Novel Diarylheptanoids and Metabolism and Bioavailablity of Curcumin | Request PDF. ResearchGate.

- Diarylheptanoids as nutraceutical: A review. PubMed.

- Development of predictive in silico models for ADME properties. ResearchGate.

- Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PMC.

- Diarylheptanoids as nutraceutical: A review. PMC.

- Diarylheptanoid: A privileged structure in drug discovery. PubMed.

- Characterization of diarylheptanoids: An emerging class of bioactive natural products | Request PDF. ResearchGate.

- Synthesis of Yakuchinone B-Inspired Inhibitors against Islet Amyloid Polypeptide Aggregation. PubMed.

- In silico approaches for predicting ADME properties of drugs. PubMed.

- In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. Current Protocols in Pharmacology. 2010;49:7.4.1-7.4.18.

- Diarylheptanoids from the Rhizome of Alpinia officinarum HANCE. J-Stage.

- Glucuronidation and sulfation of the tea flavonoid (-)-epicatechin by the human and rat enzymes. PubMed.

- A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B. PubMed.

- Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. 2017;8:536.

- Computational Modeling & ADME Prediction of Mitraciliatine. Kratom Alks.

- Yakuchinone A | C20H24O3 | CID 133145. PubChem.

- Metabolism | Pharmaron. Pharmaron.

- Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. PMC.

- Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases. PubMed.

- Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC.

- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. PMC.

- Metabolic stability of selected compounds in human liver microsomes. ResearchGate.

- In Silico ADME Methods Used in the Evaluation of Natural Products. PMC.

- Glucuronidation and Sulfonation. University of Washington.

- Caco-2 cell permeability assays to measure drug absorption. PubMed.

- In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. PubMed.

- Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. PMC.

- Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI.

- Cytochrome P450-mediated in vitro metabolism of probe drugs using hepatic microsomes from WT and Cyp2c/2d/3a KO mice. ResearchGate.

- Caco 2 Cell Permeability Assay. YouTube.

- A study of the binding requirements of calyculin A and dephosphonocalyculin A with PP1, development of a molecular recognition model for the binding interactions of the okadaic acid class of compounds with PP1. PubMed.

- Permeability of the Cyanotoxin Microcystin-RR across a Caco-2 Cells Monolayer. MDPI.

- Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. PubMed.

- An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics. PubMed.

- Structure-activity relationships for the binding of polymyxins with human α-1-acid glycoprotein. PubMed.

- Protein toxins that bind to muscarinic acetylcholine receptors. PubMed.

Sources

- 1. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diarylheptanoids as nutraceutical: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A diarylheptanoid from lesser galangal (Alpinia officinarum) inhibits proinflammatory mediators via inhibition of mitogen-activated protein kinase, p44/42, and transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ADME Profiling of 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one

Introduction

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one is a diarylheptanoid, a class of natural products known for their diverse biological activities.[1][2] Diarylheptanoids, such as the structurally related Yakuchinone A and curcumin, have garnered significant interest in drug discovery for their anti-inflammatory, antioxidant, and anticancer properties.[1][3][4][5] However, the therapeutic potential of any compound is critically dependent on its pharmacokinetic profile, encompassed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough understanding of a compound's ADME profile is paramount for its development into a viable therapeutic agent, as poor pharmacokinetic properties are a major cause of late-stage drug attrition.[6][7][8]

This technical guide provides a comprehensive framework for the in-depth ADME profiling of this compound. As experimental data for this specific diarylheptanoid is not extensively available in the public domain, this document outlines a systematic approach employing a combination of validated in silico and in vitro methodologies. This integrated strategy enables early identification of potential liabilities and guides further optimization efforts.

The following sections will detail the experimental and computational workflows for characterizing each aspect of the ADME profile of this compound, providing the scientific rationale behind each proposed study.

Absorption

The absorption of an orally administered drug is the process by which it moves from the gastrointestinal tract into the systemic circulation. Key factors influencing absorption include aqueous solubility, membrane permeability, and stability in the gastrointestinal environment.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is the first step in assessing its absorption potential.

Experimental Protocols:

-

Aqueous Solubility:

-

Kinetic Solubility: Determined by the shake-flask method or high-throughput methods like nephelometry. This provides an early indication of solubility under non-equilibrium conditions.

-

Thermodynamic Solubility: Measured in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)) to mimic physiological conditions.

-

-

Lipophilicity (LogD/LogP):

-

LogD7.4: The distribution coefficient at pH 7.4 is a critical parameter for predicting passive diffusion across biological membranes. It can be determined using the shake-flask method with n-octanol and phosphate-buffered saline (PBS).

-

In Silico Prediction:

Computational models can provide rapid initial estimates of these properties. Tools like SwissADME and pkCSM can predict LogP, solubility, and other descriptors based on the compound's chemical structure.[7][9]

| Property | Predicted Value (Exemplary) | Experimental Method |

| Molecular Weight | 326.4 g/mol | N/A |

| LogP | 3.5 | Shake-flask (octanol/water) |

| Aqueous Solubility | Low | Nephelometry |

| pKa | Phenolic hydroxyls (~10) | Potentiometric titration |

Table 1: Predicted and experimental physicochemical properties for initial assessment.

Membrane Permeability and Efflux

The ability of this compound to cross the intestinal epithelium is a key determinant of its oral bioavailability.

Experimental Protocols:

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for permeability.

-

Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine. It provides information on both passive and active transport, including the potential for P-glycoprotein (P-gp) mediated efflux. The bidirectional transport (apical to basolateral and basolateral to apical) is measured to calculate the efflux ratio.

In Silico Prediction:

The BOILED-Egg model, accessible through tools like SwissADME, can predict gastrointestinal absorption and blood-brain barrier penetration based on lipophilicity and polarity.[9]

Caption: Workflow for assessing the absorption of this compound.

Distribution

Once absorbed, a drug distributes from the systemic circulation into various tissues and organs. The extent of distribution is influenced by plasma protein binding, tissue permeability, and the compound's physicochemical properties.

Plasma Protein Binding (PPB)

Binding to plasma proteins, primarily albumin and α1-acid glycoprotein, restricts the free fraction of the drug available to exert its pharmacological effect and undergo metabolism and excretion.

Experimental Protocol:

-

Rapid Equilibrium Dialysis (RED): This is the gold standard method for determining the unbound fraction of a drug in plasma. The compound is incubated with plasma in a device separated by a semi-permeable membrane, and the concentration in the protein-free and protein-containing compartments is measured at equilibrium.

In Silico Prediction:

Various QSAR models can predict the extent of plasma protein binding based on molecular descriptors.

| Parameter | Predicted Value (Exemplary) | Experimental Method |

| Plasma Protein Binding (%) | >90% | Rapid Equilibrium Dialysis (RED) |

| Blood-to-Plasma Ratio | ~1 | In vitro incubation with whole blood |